molecular formula C14H20N6O4 B2482490 Ethyl 3-(3-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)ureido)propanoate CAS No. 2034547-89-0

Ethyl 3-(3-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)ureido)propanoate

Cat. No.: B2482490
CAS No.: 2034547-89-0
M. Wt: 336.352
InChI Key: HRGWDRWHKCUQHE-UHFFFAOYSA-N
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Description

Ethyl 3-(3-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)ureido)propanoate is a useful research compound. Its molecular formula is C14H20N6O4 and its molecular weight is 336.352. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with a [1,2,4]triazolo[4,3-a]pyrazine nucleus, like the one , have been associated with antibacterial activities . They are prone to interact with various enzymes and receptors in the biological system .

Mode of Action

It’s known that triazole compounds can bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . This interaction with its targets can lead to changes in the biological system, potentially leading to its observed effects.

Biochemical Pathways

Compounds with a [1,2,4]triazolo[4,3-a]pyrazine nucleus have been associated with antibacterial activities . This suggests that they may affect pathways related to bacterial growth and proliferation.

Result of Action

Compounds with a [1,2,4]triazolo[4,3-a]pyrazine nucleus have been associated with antibacterial activities , suggesting that they may have an effect at the molecular and cellular level that inhibits bacterial growth and proliferation.

Properties

IUPAC Name

ethyl 3-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methylcarbamoylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O4/c1-3-23-11(21)5-6-16-14(22)17-9-10-18-19-12-13(24-4-2)15-7-8-20(10)12/h7-8H,3-6,9H2,1-2H3,(H2,16,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGWDRWHKCUQHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CNC(=O)NCCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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